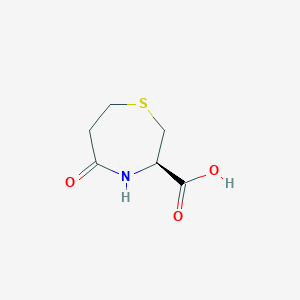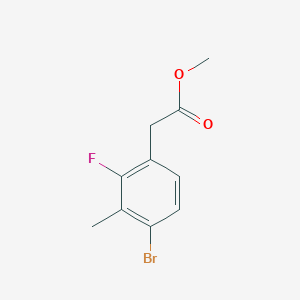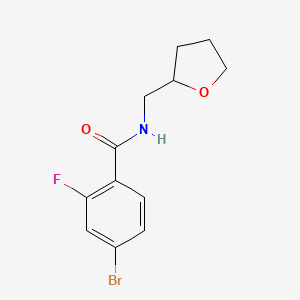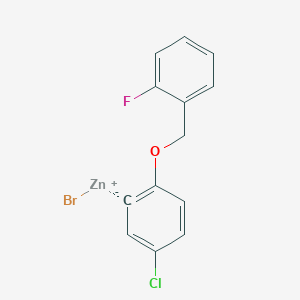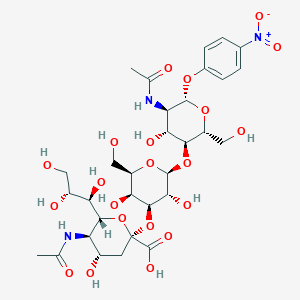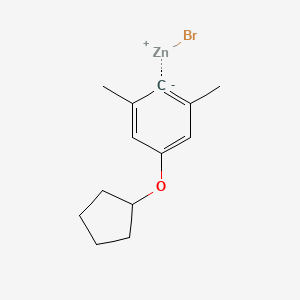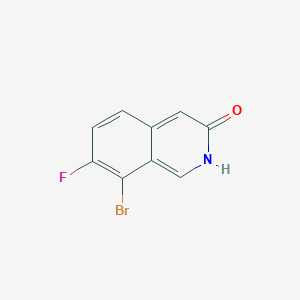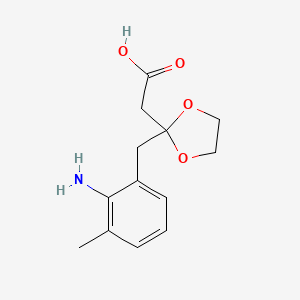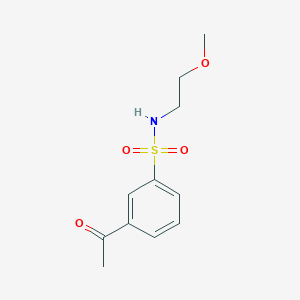
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of an acetyl group, a methoxyethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-acetylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetyl derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include inhibition of sulfonamide-sensitive enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-acetylbenzenesulfonamide
- N-(2-methoxyethyl)benzenesulfonamide
- 4-acetyl-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both an acetyl group and a methoxyethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these functional groups play a crucial role .
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 |
Clave InChI |
XUQGPWJJKDNVIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


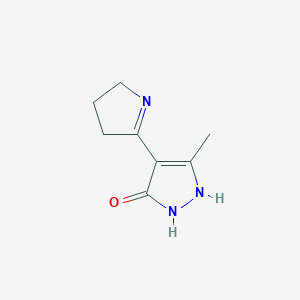

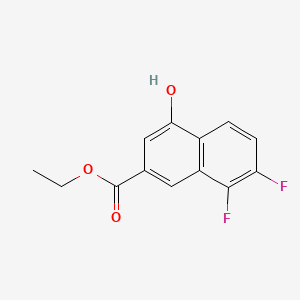

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
